molecular formula C11H11F3N2O B8288294 Benzamide, 2-(2-propen-1-ylamino)-4-(trifluoromethyl)-

Benzamide, 2-(2-propen-1-ylamino)-4-(trifluoromethyl)-

Cat. No.: B8288294
M. Wt: 244.21 g/mol
InChI Key: ALMOAMRRRCJUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-(2-propen-1-ylamino)-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 2-(2-propen-1-ylamino)-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2-(2-propen-1-ylamino)-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

2-(prop-2-enylamino)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H11F3N2O/c1-2-5-16-9-6-7(11(12,13)14)3-4-8(9)10(15)17/h2-4,6,16H,1,5H2,(H2,15,17)

InChI Key

ALMOAMRRRCJUGH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-4-trifluoromethylbenzamide (5.60 g, 27.05 mmol.), K2CO3 (11.2 g, 81.16 mmol), allylamine (7.71 g, 135.26 mmol) and dimethylacetamide (50 mL) was heated at 140° C. for 18 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (100 mL) and washed with a solution of aqueous saturated sodium bicarbonate (3×100 mL). The ethyl acetate layer was dried over sodium sulfate and concentrated to give the title compound (6.5 g, 98% yield) as a brown solid.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

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